molecular formula C9H7O5- B1377056 1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester CAS No. 101670-85-3

1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester

Cat. No. B1377056
CAS RN: 101670-85-3
M. Wt: 195.15 g/mol
InChI Key: MBMIMBPSXVDDRT-UHFFFAOYSA-M
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Description

“1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester” is a chemical compound with the molecular formula C9H8O4 . It is a derivative of benzenedicarboxylic acid, which is a group of dicarboxylic derivatives of benzene .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 180.1574 . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Environmental Pollution and Analysis

Microextraction methods for phthalate esters : Phthalate esters, related to 1,3-benzenedicarboxylic acid derivatives, are significant environmental pollutants due to their extensive use as plasticizers. These compounds, not chemically bound to plastics, can easily migrate into food or water, posing health risks due to their endocrine-disrupting effects. Advanced microextraction techniques combined with analytical methods such as gas chromatography or high-performance liquid chromatography are essential for determining phthalate esters in environmental samples, highlighting the critical need for sensitive and selective detection methods to monitor these ubiquitous pollutants (Farajzadeh, Sorouraddin, & Mogaddam, 2015).

Material Science and Coordination Chemistry

Supramolecular frameworks and photoluminescent properties : Research on 1,3-benzenedicarboxylic acid derivatives focuses on their role in constructing supramolecular assemblies. These compounds facilitate the formation of coordination polymers with potential applications in materials science, specifically in creating novel photoluminescent materials and sensors. The substitution of different groups at specific positions significantly affects the assembly and properties of these materials, providing a pathway for the design of new functional materials with tailored properties for applications in sensing, catalysis, and optoelectronics (Liu et al., 2010).

Chemical Synthesis and Reactions

Synthesis and properties of methyl esters : The study of methyl esters of benzene carboxylic acids, including 1,3-benzenedicarboxylic variants, sheds light on their combustion energies and formation enthalpies. Such data are crucial for understanding the thermodynamic properties of these compounds, which have implications for their synthesis, processing, and application in various chemical manufacturing processes (Colomina et al., 1972).

Biochemical Analysis

Biochemical Properties

1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with oxidoreductases, a class of enzymes that catalyze oxidation-reduction reactions. The nature of these interactions often involves the transfer of electrons, which can lead to the formation of reactive oxygen species. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential effects on cellular function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules. This binding can lead to enzyme inhibition or activation, depending on the context. For instance, it can inhibit the activity of certain oxidoreductases, leading to a decrease in the production of reactive oxygen species. Additionally, it can activate other enzymes, thereby enhancing specific metabolic pathways. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to the compound can lead to significant changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can even exhibit beneficial effects on cellular metabolism. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can enhance the activity of certain dehydrogenases, leading to increased production of specific metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, it can be transported into the mitochondria, where it can exert its effects on mitochondrial metabolism. Understanding these transport mechanisms is crucial for determining the compound’s overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the nucleus, where it can influence gene expression by interacting with transcription factors. These localization mechanisms are essential for understanding the compound’s overall biochemical effects and potential therapeutic applications .

properties

IUPAC Name

2-carboxy-6-methoxycarbonylphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4,10H,1H3,(H,11,12)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMIMBPSXVDDRT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7O5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20761040
Record name 2-Carboxy-6-(methoxycarbonyl)phenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20761040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101670-85-3
Record name 2-Carboxy-6-(methoxycarbonyl)phenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20761040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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